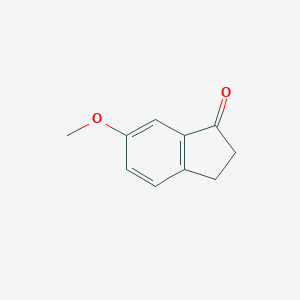

6-Methoxy-1-indanon

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-methoxy-1-indanone involves multiple steps, including calorimetric techniques and computational methodologies. The compound, along with its derivatives, has been synthesized for studying their energetic properties. A notable approach involves the use of static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry for determining enthalpies of combustion and sublimation. Additionally, differential scanning calorimetry provides insights into the temperature and enthalpy of fusion of the compound (Silva, Lima, & Ribeiro da Silva, 2018).

Molecular Structure Analysis

Computational approaches, specifically high-level ab initio calculations, have been used to establish the molecular structures of 6-methoxy-1-indanone. These studies reveal the existence of stable conformations and the impact of substituents like methyl and methoxy groups on the indanone structure. Such analyses are crucial for understanding the molecular basis of the compound's reactivity and properties (Silva, Lima, & Ribeiro da Silva, 2018).

Chemical Reactions and Properties

6-Methoxy-1-indanone participates in a variety of chemical reactions, demonstrating its versatility in organic synthesis. For example, it has been used as a precursor in the synthesis of complex molecules and in the study of its interactions with other chemical entities. Its reactivity patterns are essential for the development of novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Silva, Lima, & Ribeiro da Silva, 2018).

Physical Properties Analysis

The physical properties of 6-methoxy-1-indanone, such as enthalpies of combustion and sublimation, and the temperature and enthalpy of fusion, have been thoroughly studied using calorimetric techniques. These properties are vital for understanding the compound's behavior under different conditions and its potential applications in various industries (Silva, Lima, & Ribeiro da Silva, 2018).

Chemical Properties Analysis

The chemical properties of 6-methoxy-1-indanone, including its reactivity with other compounds and its role in synthesis reactions, are of significant interest. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial applications. Studies focusing on its chemical behavior help in the exploration of new synthetic pathways and the development of novel materials and drugs (Silva, Lima, & Ribeiro da Silva, 2018).

Wissenschaftliche Forschungsanwendungen

Biokraftstoffproduktion

6-Methoxy-1-indanon: wurde auf sein Potenzial in der Produktion von fortschrittlichen Biokraftstoffen untersucht. Die energetischen Eigenschaften der Verbindung, wie ihre Bildungsenthalpie und Sublimationsenthalpie, sind entscheidend für das Verständnis ihres Verhaltens während der Bioöl-Aufwertung durch Pyrolyse . Dieser Prozess beinhaltet die thermische Zersetzung von Biomasse, um ein flüssiges Produkt zu erzeugen, das weiter zu Biokraftstoff raffiniert werden kann. Das Vorhandensein einer Methoxygruppe in This compound trägt zu einer Abnahme der Gasphasen-Bildungsenthalpie bei, was für die Energiebilanz bei der Biokraftstoffproduktion von Vorteil ist .

Pharmazeutische Synthese

In der pharmazeutischen Forschung dient This compound als Vorläufer bei der Synthese verschiedener Verbindungen. Eine bemerkenswerte Anwendung ist seine Verwendung bei der Synthese von 5-Methoxyninhydrin (2,2-Dihydroxy-5-methoxy-1,3-indandione), einer Verbindung, die aufgrund ihrer potenziellen medizinischen Eigenschaften von Interesse ist . Die Fähigkeit, solche Derivate zu synthetisieren, erweitert die Bandbreite möglicher pharmakologisch aktiver Moleküle, die für die Medikamentenentwicklung untersucht werden können.

Analytische Chemie

This compound: kann aufgrund seiner genau definierten Verbrennungs- und Sublimationsenthalpien als Standard in kalorimetrischen Studien verwendet werden. Diese Eigenschaften sind unerlässlich für die Kalibrierung von Instrumenten und die Validierung experimenteller Techniken in der analytischen Chemie . Genaue Messungen dieser energetischen Effekte sind für die quantitative Analyse von Substanzen und die Bestimmung ihrer thermodynamischen Eigenschaften erforderlich.

Computerchemie

Die Eigenschaften der Verbindung wurden durch hochentwickelte ab initio-Berechnungen untersucht, die Einblicke in ihre energetischen Effekte und die Delokalisierung der Elektronendichte liefern . Rechnerische Studien von This compound helfen beim Verständnis des Einflusses der Methoxysubstitution auf den Indanonkern und können die Gestaltung neuer Verbindungen mit gewünschten energetischen Eigenschaften lenken.

Safety and Hazards

6-Methoxy-1-indanone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Wirkmechanismus

Target of Action

It’s known that methoxy-substituted cyclic compounds could inhibit estrogen receptor (er) negative breast cancer growth in vitro . More research is needed to identify the specific targets of 6-Methoxy-1-indanone.

Mode of Action

It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia goes with complete hydrogenolysis of the carbonyl group and formation of 4,7-dihydro-5-methoxyindan .

Biochemical Pathways

It’s known that 6-methoxy-1-indanone was used in the synthesis of 5-methoxyninhydrin .

Result of Action

It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia results in the formation of 4,7-dihydro-5-methoxyindan .

Eigenschaften

IUPAC Name |

6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDLLGKMWVCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318971 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13623-25-1 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

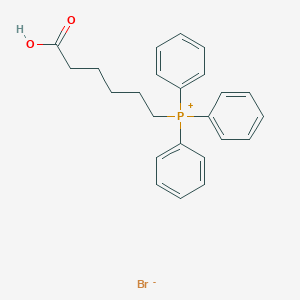

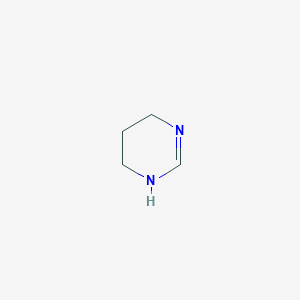

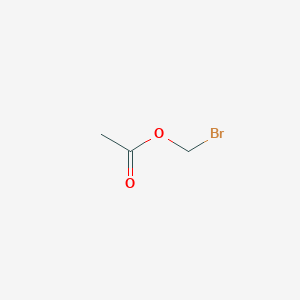

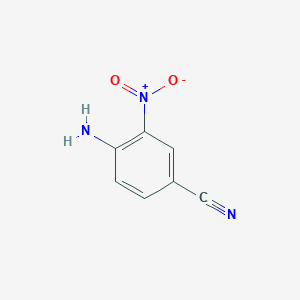

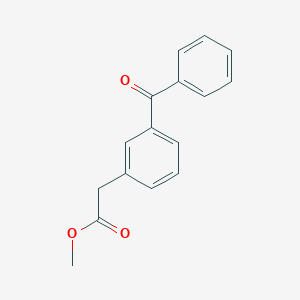

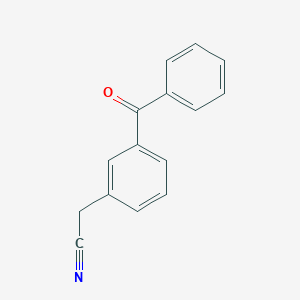

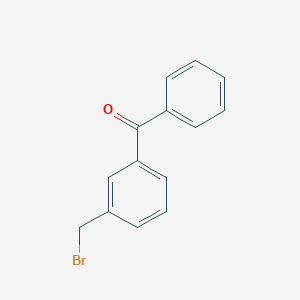

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-methoxy-1-indanone?

A1: The molecular formula of 6-methoxy-1-indanone is C10H10O2, and its molecular weight is 162.18 g/mol.

Q2: Has the crystal structure of 6-methoxy-1-indanone or its derivatives been determined?

A: Yes, the crystal structures of several derivatives have been determined. These include the 2,5-dimethyl-6-methoxy-1-indanone dimer [] and 2-(1’-Hydroxycyclopropyl)-2,5-dimethyl-6-methoxy-1-indanone []. These studies provide valuable insights into the three-dimensional structure and potential interactions of these compounds.

Q3: Can 6-methoxy-1-indanone be synthesized from readily available starting materials?

A: Yes, 6-methoxy-1-indanone can be synthesized via polyphosphoric acid (PPA) catalyzed cyclization of 3-(4-methoxyphenyl)propionic acid. [] The yield of this reaction can be influenced by the ratio of PPA to the starting material.

Q4: Are there alternative synthetic routes to obtain ninhydrin derivatives like 5-methoxyninhydrin starting from 6-methoxy-1-indanone?

A: Yes, a novel and efficient two-step synthesis utilizes commercially available 6-methoxy-1-indanone as a starting material to obtain 5-methoxyninhydrin (2,2-dihydroxy-5-methoxy-1,3-indanedione). [] This method highlights the versatility of 6-methoxy-1-indanone as a building block for more complex molecules.

Q5: Have lanthanide shift reagents been used to study 6-methoxy-1-indanone?

A: Yes, researchers have used the lanthanide shift reagent Yb(fod)3 to study the 13C and 1H NMR spectra of 6-methoxy-1-indanone. [] This approach, along with the lanthanide induced shift (LIS) ratio method, helped in assigning 13C NMR signals and provided insights into the geometry of the lanthanide shift reagent-substrate complex.

Q6: Has 6-methoxy-1-indanone been identified in natural sources?

A: Yes, 6-methoxy-1-indanone has been identified as a constituent of the n-hexane extract from Zosimia absinthifolia (Vent.) Link. [] This plant, belonging to the Umbelliferae family, contains a significant amount of 6-methoxy-1-indanone (12.2%) in its extract, suggesting a potential natural source for this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)

![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)